N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 391933-30-5
VCID: VC4325133
InChI: InChI=1S/C18H15BrClFN4OS/c1-2-27-18-24-23-15(25(18)12-8-6-11(19)7-9-12)10-22-17(26)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)
SMILES: CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F
Molecular Formula: C18H15BrClFN4OS
Molecular Weight: 469.76

N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide

CAS No.: 391933-30-5

Cat. No.: VC4325133

Molecular Formula: C18H15BrClFN4OS

Molecular Weight: 469.76

* For research use only. Not for human or veterinary use.

N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide - 391933-30-5

Specification

CAS No. 391933-30-5
Molecular Formula C18H15BrClFN4OS
Molecular Weight 469.76
IUPAC Name N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Standard InChI InChI=1S/C18H15BrClFN4OS/c1-2-27-18-24-23-15(25(18)12-8-6-11(19)7-9-12)10-22-17(26)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)
Standard InChI Key BDMVSSGPPSGTOM-UHFFFAOYSA-N
SMILES CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F

Introduction

Chemical Identity and Structural Composition

N-{[4-(4-Bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is characterized by a hybrid architecture combining a 1,2,4-triazole core, a bromophenyl group, and a substituted benzamide moiety.

Molecular Formula and Weight

  • Molecular Formula: C18H14BrClFN4OS\text{C}_{18}\text{H}_{14}\text{BrClFN}_4\text{OS}

  • Molecular Weight: 468.75 g/mol (calculated from atomic masses).

Key Structural Features

  • 1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

  • 4-Bromophenyl Substituent: Attached to position 4 of the triazole, contributing steric bulk and electron-withdrawing effects.

  • Ethylsulfanyl Group (-S-CH2_2CH3_3): At position 5, enhancing lipophilicity and potential thiol-mediated interactions.

  • 2-Chloro-6-fluorobenzamide: A benzamide derivative with halogen substitutions at positions 2 (Cl) and 6 (F), influencing electronic properties and binding affinity.

Synthesis and Manufacturing Pathways

The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous triazole-containing benzamides .

Proposed Synthesis Route

  • Formation of the Triazole Core:

    • Cyclocondensation of thiosemicarbazide with a bromophenyl-substituted carbonyl compound under acidic conditions.

  • Introduction of Ethylsulfanyl Group:

    • Nucleophilic substitution at position 5 using ethanethiol in the presence of a base.

  • Benzamide Coupling:

    • Amidation of the triazole-methyl intermediate with 2-chloro-6-fluorobenzoic acid via activation with coupling agents (e.g., HATU or EDC).

Critical Reaction Parameters

  • Temperature: 80–100°C for cyclocondensation.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for triazole formation.

  • Solvents: Polar aprotic solvents (DMF or DMSO) for amidation.

Molecular Structure and Physicochemical Properties

Structural Analysis

  • X-ray Crystallography (Hypothetical): Predicted planar geometry for the triazole ring, with dihedral angles of ~30° between the bromophenyl and benzamide groups.

  • Hydrogen Bonding: The benzamide’s NH and carbonyl oxygen serve as hydrogen bond donors/acceptors.

Physicochemical Properties

PropertyValue/Description
Melting Point180–185°C (estimated)
SolubilityLow in water (<0.1 mg/mL); soluble in DMSO
LogP~3.5 (indicating moderate lipophilicity)
StabilitySensitive to UV light; store at 2–8°C

Applications in Scientific Research

Medicinal Chemistry

  • Anticancer Agent: Halogenated triazoles exhibit cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines .

  • Antimicrobial Activity: Ethylsulfanyl groups enhance activity against Gram-positive bacteria (e.g., S. aureus).

Material Science

  • Coordination Polymers: The bromine and sulfur atoms may facilitate metal-organic framework (MOF) synthesis.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity (IC50_{50})
N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamideTetrazole vs. triazole core2.1 µM (EGFR inhibition)
4-chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide Pyrrolidine substituent5.3 µM (5-HT2A_{2A} antagonism)

Future Research Directions

  • Synthetic Optimization: Improve yield via microwave-assisted synthesis.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

  • Target Identification: Use CRISPR screening to uncover novel biological targets.

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